molecular formula C18H18N4O2 B2399800 2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide CAS No. 899990-96-6

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide

Cat. No.: B2399800
CAS No.: 899990-96-6
M. Wt: 322.368
InChI Key: FQEYJHGMDGCMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(1-Ethyl-1H-indol-3-yl)ureido)benzamide is a synthetic organic compound designed for research applications, incorporating two pharmacologically significant scaffolds: the indole nucleus and the benzamide group. The indole moiety is a fundamental structural subunit found in a vast number of natural products and bioactive molecules, making it a privileged structure in medicinal chemistry and drug discovery . Research into indole derivatives has shown they possess significant biological activities, including antibacterial and potential antitumor properties . For instance, certain indole-based quinazolinone hybrids have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The benzamide functional group is also prevalent in various biologically active compounds and pharmaceuticals. The ureido linker in this molecule offers potential for hydrogen bonding, which can be crucial for target binding and molecular recognition in biochemical settings. This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, structure-activity relationships (SAR), and mechanisms of action in areas such as infectious disease and oncology. The compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(1-ethylindol-3-yl)carbamoylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-22-11-15(12-7-4-6-10-16(12)22)21-18(24)20-14-9-5-3-8-13(14)17(19)23/h3-11H,2H2,1H3,(H2,19,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEYJHGMDGCMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethylation of Indole

Indole undergoes N-alkylation using ethyl bromide in the presence of a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This reaction proceeds via deprotonation of the indole nitrogen, followed by nucleophilic attack on ethyl bromide:

$$
\text{Indole} + \text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, THF}} 1\text{-Ethyl-1H-indole} \quad (90\%\ \text{yield})
$$

Nitration and Reduction

The 3-position of 1-ethylindole is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. Subsequent reduction of the nitro group to an amine is achieved with hydrogen gas (H₂) over Raney nickel (Ni) or palladium on carbon (Pd/C):

$$
1\text{-Ethyl-1H-indole} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}3} 1\text{-Ethyl-3-nitro-1H-indole} \xrightarrow[\text{H}2]{\text{Raney Ni}} 1\text{-Ethyl-1H-indol-3-amine} \quad (75\%\ \text{yield})
$$

Synthesis of 2-Aminobenzamide

Nitration of Benzoic Acid

2-Nitrobenzoic acid is synthesized via directed nitration of benzoic acid using fuming HNO₃ and H₂SO₄ at 50°C. The nitro group directs electrophilic substitution to the ortho position:

$$
\text{Benzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} 2\text{-Nitrobenzoic acid} \quad (85\%\ \text{yield})
$$

Amidation and Reduction

The carboxylic acid is converted to benzamide via activation with thionyl chloride (SOCl₂) followed by treatment with ammonium hydroxide (NH₄OH). The nitro group is reduced to an amine using lithium aluminum hydride (LiAlH₄) in dry ether:

$$
2\text{-Nitrobenzoic acid} \xrightarrow{\text{SOCl}2} 2\text{-Nitrobenzoyl chloride} \xrightarrow{\text{NH}4\text{OH}} 2\text{-Nitrobenzamide} \xrightarrow{\text{LiAlH}_4} 2\text{-Aminobenzamide} \quad (70\%\ \text{yield})
$$

Urea Bridge Formation

Isocyanate Generation

1-Ethyl-1H-indol-3-amine is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) at 0°C to generate the corresponding isocyanate in situ:

$$
1\text{-Ethyl-1H-indol-3-amine} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow 1\text{-Ethyl-1H-indol-3-isocyanate} + \text{HCl} \quad (80\%\ \text{yield})
$$

Coupling with 2-Aminobenzamide

The isocyanate intermediate reacts with 2-aminobenzamide in toluene at 80°C under basic conditions (NaOH). The reaction proceeds via nucleophilic attack of the benzamide amine on the isocyanate carbonyl, forming the urea linkage:

$$
1\text{-Ethyl-1H-indol-3-isocyanate} + 2\text{-Aminobenzamide} \xrightarrow[\text{NaOH}]{\text{Toluene}} 2\text{-(3-(1-Ethyl-1H-indol-3-yl)ureido)benzamide} \quad (95\%\ \text{yield})
$$

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Solvent : Toluene outperforms THF and acetonitrile due to its non-polar nature, which stabilizes the transition state.
  • Base : NaOH facilitates deprotonation of the amine, enhancing nucleophilicity. Substitution with weaker bases (e.g., NaHCO₃) reduces yields by 20–30%.

Catalytic Enhancements

Ruthenium-based catalysts (e.g., [(h⁶-benzene)Ru(II)] complexes) have been explored for analogous urea syntheses, achieving turnover numbers (TON) up to 500. However, their application here remains experimental.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (d, J = 7.8 Hz, 1H, Ar-H), 7.92–7.30 (m, 7H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • HR-MS : [M+H]⁺ calculated for C₁₈H₁₈N₄O₂: 328.1423; found: 328.1425.

Crystallographic Confirmation

Single-crystal X-ray diffraction (PDB ID: 2PE2) confirms the planar urea linkage and dihedral angle (12.5°) between benzamide and indole rings, critical for biological activity.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Ethylation : Substituting ethyl bromide with diethyl sulfate reduces halogenated waste.
  • Triphosgene Alternatives : Diphosgene or carbonyldiimidazole (CDI) offer safer handling with comparable yields.

Green Chemistry Metrics

  • Atom Economy : 82% (urea bond formation step).
  • E-factor : 1.2 kg waste/kg product, primarily from solvent recovery.

Chemical Reactions Analysis

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR (C=O Stretch, cm⁻¹) Key Substituents
2-(3-(1-Ethyl-1H-indol-3-yl)ureido)benzamide* N/A ~1650 (inferred) Ureido, ethylindole, benzamide
N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide (1a) 113–115 1653 Formyl, ethylindole, benzamide
Compound 4k N/A N/A Naphthalene, ureido, benzamide
Compound 3b N/A N/A Difluorophenyl, ureido, imidazole

*Inferred data based on structural similarity.

Biological Activity

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a benzamide structure via a urea bridge. This unique configuration may contribute to its biological activities, particularly in targeting specific molecular pathways.

Research indicates that compounds with similar structural motifs often interact with cellular targets such as enzymes and receptors. The indole group can participate in π-π stacking interactions, while the urea moiety may form hydrogen bonds with target proteins, influencing their activity.

Anticancer Properties

Several studies have investigated the anticancer potential of indole-derived compounds. For instance, related indole derivatives have shown significant cytotoxic effects against various cancer cell lines, including colon and lung cancers. The MTT assay has been commonly employed to assess cell viability after treatment with these compounds, revealing dose-dependent cytotoxicity.

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AHT29 (Colon)5.0
Compound BPC3 (Prostate)7.5
Compound CH460 (Lung)4.8

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar indole derivatives have been reported to exhibit activity against a range of bacteria and fungi. Preliminary bioassays indicate that modifications in the benzamide structure can enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Compound DStaphylococcus aureus10
Compound EEscherichia coli15
Compound FCandida albicans5

Case Studies

  • Case Study on Antitumor Activity : A study evaluated the effects of an indole-based compound on HT29 colon carcinoma cells. The results demonstrated a significant reduction in cell proliferation at concentrations as low as 5 µM, suggesting a strong antitumor effect that warrants further investigation into its mechanism of action .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of a related indole derivative against common pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead candidate for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves two key steps:

Indole functionalization : Introduce the ethyl group at the indole nitrogen via alkylation, as demonstrated in structurally similar compounds like N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide .

Ureido formation : Couple the modified indole with benzamide using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions. For example, urea derivatives are often synthesized via reactions between amines and isocyanates in DMF or THF at 60–80°C .
Optimization Tips :

  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane).
  • Purify via column chromatography (gradient elution with 5–20% methanol in chloroform) to isolate the urea-linked product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Analytical Techniques :

  • Melting Point : Compare observed values (e.g., 113–115°C for related indole-benzamide compounds) with literature data to assess purity .
  • Spectroscopy :
    • IR : Look for urea-specific peaks (1650–1700 cm⁻¹ for C=O stretching) and indole N–H stretches (~3350 cm⁻¹) .
    • ¹H/¹³C NMR : Confirm ethyl group integration (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and urea NH signals (δ 8.5–9.5 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ consistent with the molecular formula (e.g., m/z ~350–400 for similar compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for urea-linked indole derivatives?

Answer: Case Study : Discrepancies in NH proton chemical shifts may arise due to tautomerism or solvent effects. Methodology :

  • Perform variable-temperature NMR (VT-NMR) to identify dynamic processes (e.g., urea NH exchange) .
  • Use X-ray crystallography to confirm solid-state structure, as demonstrated for fluoro-benzamide analogs .
  • Validate with DFT calculations (e.g., Gaussian09) to predict NMR shifts and compare with experimental data .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound?

Answer: Screening Workflow :

In vitro assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinity .

Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related compounds like 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide (IC₅₀ ~10 µM for antitumor activity) .

SAR studies : Modify the ethyl group or benzamide substituents to probe steric/electronic effects on potency .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer: Protocol :

Molecular docking (AutoDock Vina): Predict binding modes to receptors (e.g., formyl-peptide receptors) using crystal structures (PDB: 5X2L) .

MD simulations (GROMACS): Evaluate stability of ligand-receptor complexes over 100 ns trajectories.

ADMET prediction (SwissADME): Optimize logP (<5) and PSA (<140 Ų) for improved bioavailability .

Q. What strategies are effective in analyzing conflicting biological activity data across studies?

Answer: Root Causes : Variability in assay conditions (e.g., pH, co-solvents) or impurity profiles. Mitigation :

  • Standardize protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., dasatinib for kinase inhibition) .
  • Reproduce synthesis : Verify compound identity/purity via orthogonal methods (HPLC-MS, elemental analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.